Cinnoline-3,4-diol
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Overview
Description
Cinnoline-3,4-diol is a heterocyclic compound that belongs to the cinnoline family, characterized by a bicyclic structure containing nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-3,4-diol typically involves the cyclization of appropriate precursors. One common method is the diazotization of 2-aminophenylbut-2-ene-1,4-diol, followed by oxidation to yield this compound . The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as sodium nitrite.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Cinnoline-3,4-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can produce cinnoline-3,4-dicarbaldehyde.
Reduction: Reduction reactions can convert this compound into different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium nitrite and hydrochloric acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Cinnoline-3,4-dicarbaldehyde.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted cinnoline derivatives with different functional groups.
Scientific Research Applications
Cinnoline-3,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnoline-3,4-diol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can modulate biological pathways, leading to its observed pharmacological activities .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with significant biological activities.
Quinoxaline: Known for its pharmacological properties and structural similarity to cinnoline.
Isoquinoline: Shares a similar bicyclic structure and is used in various chemical and pharmaceutical applications.
Uniqueness of Cinnoline-3,4-diol: this compound is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 3 and 4. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2-dihydrocinnoline-3,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-10-8(7)12/h1-4H,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYSYQXZORUJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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